molecular formula C26H25N3O3S2 B2392570 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 940999-93-9

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B2392570
CAS RN: 940999-93-9
M. Wt: 491.62
InChI Key: UYRIJJXETSRCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is not fully understood. However, it has been suggested that it exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that it may inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has cytotoxic effects on cancer cells, particularly breast cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide in lab experiments is its potential as a cytotoxic agent against cancer cells. It may also have potential as a neuroprotective agent in the treatment of Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research in this area.

Future Directions

There are several future directions for research on 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide. One direction is to further investigate its potential as a cytotoxic agent against cancer cells, particularly breast cancer cells. Another direction is to study its potential as a neuroprotective agent in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves the reaction of 4-(1,3-benzothiazol-2-yl)aniline with 3-chloropropanesulfonyl chloride followed by the reaction of the resulting product with 1-aminocyclohexane. The final product is obtained through purification and isolation processes.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where it has shown potential as a cytotoxic agent against cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c30-25(20-8-7-9-22(18-20)34(31,32)29-16-5-1-2-6-17-29)27-21-14-12-19(13-15-21)26-28-23-10-3-4-11-24(23)33-26/h3-4,7-15,18H,1-2,5-6,16-17H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRIJJXETSRCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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